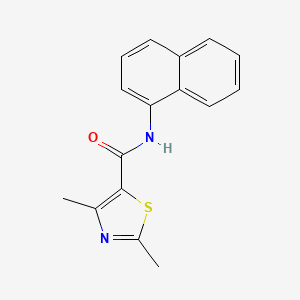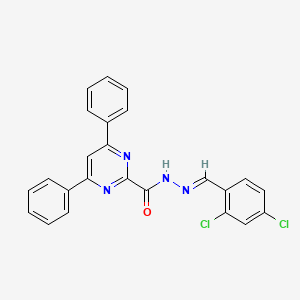![molecular formula C16H17N5O B5543691 N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine” belongs to a class of chemicals that often exhibit significant biological and pharmaceutical properties. Pyrazole and pyrimidine rings are common in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The methoxyphenyl and methylpyrimidin groups suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks such as phenyl derivatives, methoxybenzenes, or pyrazole precursors. For instance, direct reductive amination or Michael addition reactions can be employed to introduce amine functionalities to the core structure, as demonstrated in the synthesis of related compounds (Bawa, Ahmad, & Kumar, 2009). These methodologies could be adapted for the targeted compound, emphasizing the role of catalysts and specific reagents in achieving desired structural features.
科学的研究の応用
Corrosion Inhibition
One of the notable scientific applications of pyrazolic compounds, which share a similar structural motif to N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine, is their use as corrosion inhibitors for metals. A study by Chetouani et al. (2005) investigated the inhibitive effect of bipyrazole compounds on the corrosion of pure iron in acidic media. These compounds demonstrated high efficiency as corrosion inhibitors, with efficiencies reaching up to 93% at certain concentrations. The study utilized various techniques, including weight loss and electrochemical methods, to evaluate the compounds' effectiveness. The inhibitors were found to act as mixed-type inhibitors and adhered to the iron surface following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Synthesis of Pyrazolopyrimidine Derivatives
Another significant application is the synthesis of pyrazolopyrimidine derivatives, which have been explored for their potential anti-inflammatory and anti-cancer activities. Kaping et al. (2016) described an environmentally benign and efficient method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives. This method employed ultrasound irradiation and KHSO4 in an aqueous medium, leading to high yields of the desired products. The synthesized compounds were screened for anti-inflammatory and anti-cancer activities, showing promising results. The advantages of this synthesis method include operational simplicity, high yields, and the avoidance of harsh reaction conditions (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Antitumor, Antifungal, and Antibacterial Activities
The synthesis and biological evaluation of pyrazole derivatives have also been a focus, particularly concerning their antitumor, antifungal, and antibacterial activities. Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and explored their biological activities. These derivatives were crystallized in various space groups, and their structures were confirmed through several spectroscopic and crystallographic techniques. The study found that these compounds exhibited significant biological activity against breast cancer and microbes, highlighting their potential as pharmaceutical agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
特性
IUPAC Name |
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-6-7-17-16(20-12)18-9-13-10-19-21(11-13)14-4-3-5-15(8-14)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMHNXLUGXTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=CN(N=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)
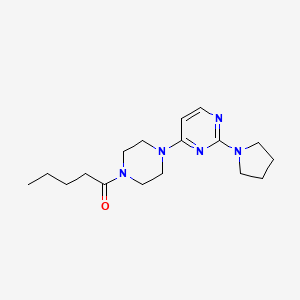

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)
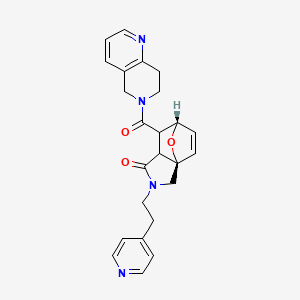


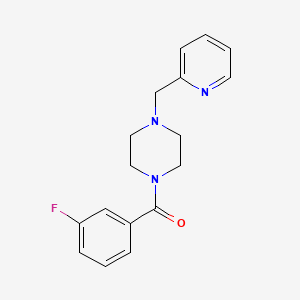
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)
